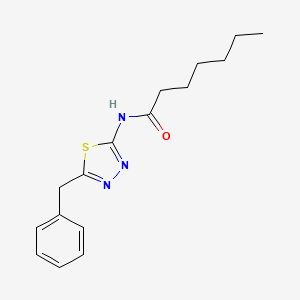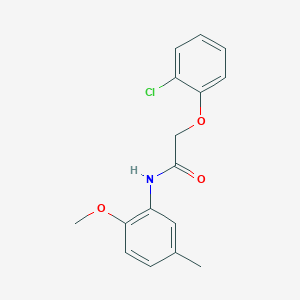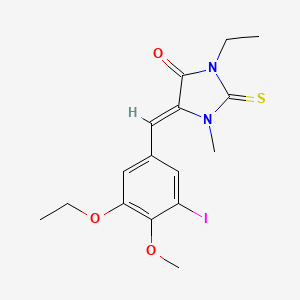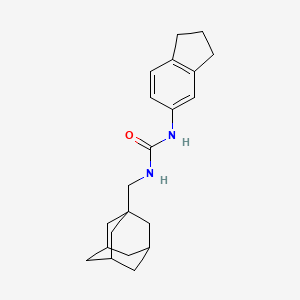
N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide
Vue d'ensemble
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide, also known as BTH, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiadiazole compounds, which have been reported to possess a variety of biological activities. BTH has been shown to exhibit potent anti-inflammatory, antitumor, and immunomodulatory effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has been shown to activate the NF-κB pathway, which plays a key role in inflammation and cell survival. N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has also been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has been shown to induce the expression of heat shock proteins, which play a role in cellular stress response.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that contribute to inflammation. N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has also been shown to inhibit the expression of the transcription factor STAT3, which is involved in the regulation of cell growth and survival. In addition, N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has been shown to enhance the activity of natural killer cells, which play a role in the immune response against tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide is its potent biological activity, which makes it a useful tool for studying various biological processes. N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide is its potential toxicity, which requires careful handling and dosage control. In addition, the mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide is not fully understood, which makes it difficult to interpret some of the observed effects.
Orientations Futures
There are several potential future directions for research on N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide. One area of interest is the development of new drugs based on the structure of N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide. Another area of interest is the elucidation of the mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide, which may provide insights into the regulation of inflammation, cell growth, and immune function. In addition, further studies are needed to evaluate the safety and efficacy of N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide in animal models and human clinical trials. Finally, the potential use of N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide in combination with other drugs or therapies should be explored, as this may enhance its therapeutic effects.
Applications De Recherche Scientifique
N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has also been reported to have antitumor activity, both in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation. In addition, N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide has been shown to modulate the immune system by enhancing the production of cytokines such as IFN-γ and IL-2.
Propriétés
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-2-3-4-8-11-14(20)17-16-19-18-15(21-16)12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWPVGNPAXFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC1=NN=C(S1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)heptanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4674400.png)


![2-[(3-cyano-2-pyridinyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4674420.png)


![1-(5-chloro-2-methylphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4674455.png)
![7-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4674458.png)
![N-(2-furylmethyl)-5,6-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4674465.png)
![2-(4-chlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B4674468.png)
![2-{[5-(3,6-dichloro-1-benzothien-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4674469.png)
![2-(2-methoxyphenyl)-N-(4-{5-[(4-propylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B4674478.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dichlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4674494.png)
![N-(5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4674497.png)